molecular formula C13H14N4O3 B10895032 (2E)-3-(3,4-dimethoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)prop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)prop-2-enamide

Cat. No.: B10895032
M. Wt: 274.28 g/mol
InChI Key: XPTCTRJVCGSQLS-GQCTYLIASA-N
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Description

(E)-3-(3,4-DIMETHOXYPHENYL)-N~1~-(4H-1,2,4-TRIAZOL-4-YL)-2-PROPENAMIDE is an organic compound that features a combination of a dimethoxyphenyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-DIMETHOXYPHENYL)-N~1~-(4H-1,2,4-TRIAZOL-4-YL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Propenamide Backbone: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the corresponding imine.

    Cyclization: The imine is then cyclized with a triazole derivative under acidic or basic conditions to form the triazole ring.

    Final Coupling: The resulting intermediate is coupled with a propenamide derivative under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-DIMETHOXYPHENYL)-N~1~-(4H-1,2,4-TRIAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

(E)-3-(3,4-DIMETHOXYPHENYL)-N~1~-(4H-1,2,4-TRIAZOL-4-YL)-2-PROPENAMIDE has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-DIMETHOXYPHENYL)-N~1~-(4H-1,2,4-TRIAZOL-4-YL)-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and the dimethoxyphenyl group may play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3,4-DIMETHOXYPHENYL)-N~1~-(4H-1,2,4-TRIAZOL-4-YL)-2-BUTENAMIDE: Similar structure with a butenamide backbone.

    (E)-3-(3,4-DIMETHOXYPHENYL)-N~1~-(4H-1,2,4-TRIAZOL-4-YL)-2-ACRYLAMIDE: Contains an acrylamide group instead of propenamide.

Uniqueness

(E)-3-(3,4-DIMETHOXYPHENYL)-N~1~-(4H-1,2,4-TRIAZOL-4-YL)-2-PROPENAMIDE is unique due to its specific combination of a dimethoxyphenyl group and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(1,2,4-triazol-4-yl)prop-2-enamide

InChI

InChI=1S/C13H14N4O3/c1-19-11-5-3-10(7-12(11)20-2)4-6-13(18)16-17-8-14-15-9-17/h3-9H,1-2H3,(H,16,18)/b6-4+

InChI Key

XPTCTRJVCGSQLS-GQCTYLIASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NN2C=NN=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NN2C=NN=C2)OC

Origin of Product

United States

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